molecular formula C16H19N3O2 B1607323 2-[N-(2-hydroxyethyl)-4-phenyldiazenylanilino]ethanol CAS No. 2452-84-8

2-[N-(2-hydroxyethyl)-4-phenyldiazenylanilino]ethanol

Cat. No.: B1607323
CAS No.: 2452-84-8
M. Wt: 285.34 g/mol
InChI Key: YNXWXVHBJGJPPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[N-(2-hydroxyethyl)-4-phenyldiazenylanilino]ethanol is an organic compound with the molecular formula C16H19N3O2. It is a member of the azobenzene family, characterized by the presence of an azo group (N=N) linked to two aromatic rings. This compound is known for its vibrant yellow color and is commonly used as a dye, specifically known as C.I. Solvent Yellow 58 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(2-hydroxyethyl)-4-phenyldiazenylanilino]ethanol typically involves the diazotization of aniline derivatives followed by coupling with a suitable amine. One common method involves the reaction of p-nitroaniline with sodium nitrite in the presence of hydrochloric acid to form the diazonium salt. This intermediate is then coupled with N,N-bis(2-hydroxyethyl)amine under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[N-(2-hydroxyethyl)-4-phenyldiazenylanilino]ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[N-(2-hydroxyethyl)-4-phenyldiazenylanilino]ethanol has diverse applications in scientific research:

Mechanism of Action

The primary mechanism of action of 2-[N-(2-hydroxyethyl)-4-phenyldiazenylanilino]ethanol involves photoisomerization. Upon exposure to light, the compound undergoes a reversible transformation between its trans and cis isomers. This change in configuration can alter the physical and chemical properties of the compound, making it useful in various applications such as molecular switches and sensors .

Comparison with Similar Compounds

Similar Compounds

    Azobenzene: The parent compound with simpler structure and similar photoisomerization properties.

    4-Nitro-4’-hydroxyazobenzene: Known for its use in dyeing and as a pH indicator.

    Disperse Red 1: A commonly used dye with similar azo structure.

Uniqueness

2-[N-(2-hydroxyethyl)-4-phenyldiazenylanilino]ethanol stands out due to its bis(2-hydroxyethyl)amino group, which imparts unique solubility and reactivity characteristics. This makes it particularly useful in applications requiring specific solubility profiles and reactivity under mild conditions .

Properties

CAS No.

2452-84-8

Molecular Formula

C16H19N3O2

Molecular Weight

285.34 g/mol

IUPAC Name

2-[N-(2-hydroxyethyl)-4-phenyldiazenylanilino]ethanol

InChI

InChI=1S/C16H19N3O2/c20-12-10-19(11-13-21)16-8-6-15(7-9-16)18-17-14-4-2-1-3-5-14/h1-9,20-21H,10-13H2

InChI Key

YNXWXVHBJGJPPY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(CCO)CCO

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(CCO)CCO

2452-84-8

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.